molecular formula C19H17N3O4 B5419642 methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate

methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate

Cat. No.: B5419642
M. Wt: 351.4 g/mol
InChI Key: UHLNTGBZWOIMOK-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acylation of 4-methylphthalazinone with an appropriate acyl chloride, followed by coupling with methyl 4-aminobenzoate under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety is known to inhibit certain enzymes, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate
  • Phthalimide-containing benzothiazole

Uniqueness

Methyl 4-({2-[4-methyl-1-oxo-2(1H)-phthalazinyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phthalazinone moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-(4-methyl-1-oxophthalazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-15-5-3-4-6-16(15)18(24)22(21-12)11-17(23)20-14-9-7-13(8-10-14)19(25)26-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNTGBZWOIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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